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Abstract
Nickel(II) iodide (NiI₂) is a layered van der Waals (vdW) material that has garnered significant

interest for its unique magnetic properties in the two-dimensional (2D) limit.[1][2] As a member

of the transition metal dihalide family, it exhibits a layered crystal structure where individual NiI₂

sheets are held together by weak van der Waals forces.[1][3] The ability to isolate individual

monolayers from a bulk crystal is paramount for exploring their 2D properties. This process,

known as exfoliation, is governed by the interlayer binding or exfoliation energy. A low

exfoliation energy is a key indicator for the feasibility of producing 2D materials through

common techniques like micromechanical cleavage.[4] This guide provides an in-depth

analysis of the theoretical exfoliation energy of NiI₂, the computational methodologies used for

its determination, and the implications for materials research.

Introduction to Exfoliation Energy
The exfoliation energy is defined as the energy required to peel a single atomic layer from the

surface of a bulk material.[5] It is a fundamental parameter in the science and engineering of

2D materials, as it directly predicts the feasibility of synthesizing monolayers from their bulk

counterparts.[4] While direct experimental measurement of exfoliation energy is challenging,

Density Functional Theory (DFT) has emerged as a powerful and widely used computational

tool to accurately calculate this value.[4][5] Materials with low exfoliation energies, such as

graphite, are readily exfoliated, whereas those with higher energies present significant

challenges.
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Crystal Structure of NiI₂
Bulk NiI₂ crystallizes in a trigonal layered structure belonging to the R-3m space group.[6][7]

The structure consists of sheets of edge-sharing NiI₆ octahedra.[3][6] These layers are stacked

along the c-axis and are separated by a van der Waals gap, with weak interlayer forces holding

the crystal together.[1][3] This inherently layered nature is the primary structural reason that

NiI₂ is a candidate for exfoliation into 2D sheets.

Theoretical Exfoliation Energy of NiI₂
Computational studies using Density Functional Theory have been employed to determine the

exfoliation energy of NiI₂. The calculated value provides a quantitative measure of its interlayer

adhesion.

Quantitative Data
A key finding from DFT simulations is that bulk NiI₂ possesses a cleavage energy of 0.26 J/m².

[8] This value is notably lower than that of graphite (0.36 J/m²), the parent material of graphene,

indicating that fabricating 2D NiI₂ crystals via exfoliation is experimentally feasible.[8]

Qualitative assessments corroborate this, stating that the exfoliation energy of NiI₂ is smaller

than that of graphene or MoS₂, making it relatively easy to yield monolayers.[1]

The following table summarizes the theoretical exfoliation energy of NiI₂ in comparison to other

well-known layered materials.

Material
Exfoliation Energy
(J/m²)

Exfoliation Energy
(meV/Å²)

Reference(s)

**Nickel(II) Iodide

(NiI₂) **
0.26 16.2 [8]

Graphene (from

Graphite)
0.36 22.5 [8]

Molybdenum Disulfide

(MoS₂)
~0.36 22.7 [4]
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Note: Conversion factor used: 1 J/m² ≈ 62.42 meV/Å². Values for Graphene and MoS₂ may

vary slightly between different computational studies.

Computational Methodology for Determining
Exfoliation Energy
The theoretical exfoliation energy is typically calculated using first-principles methods based on

Density Functional Theory (DFT). The protocol involves a rigorous computational workflow to

ensure accuracy.

The Bulk-to-Monolayer Approach
A robust and computationally efficient method calculates the exfoliation energy (E_exf) as the

difference between the total energy of the bulk material (per layer) and the total energy of a

single, isolated monolayer.[5][9]

E_exf = E_monolayer - E_bulk_per_layer

This approach is advantageous as it avoids the need for complex slab calculations and

inherently accounts for the geometric relaxation of the exfoliated single layer.[5]

Key Computational Details
A standard DFT protocol for this calculation includes the following steps:

Software: Calculations are often performed using plane-wave DFT codes like the Vienna Ab

Initio Simulation Package (VASP).[10]

Exchange-Correlation Functional: A generalized gradient approximation (GGA) functional,

such as the Perdew-Burke-Ernzerhof (PBE), is commonly used.[10]

Van der Waals Correction: Accurately describing the weak interlayer forces is critical. This is

achieved by incorporating van der Waals corrections into the DFT calculation. Common

methods include Grimme's DFT-D schemes (e.g., -D2, -D3) or vdW-DF functionals (e.g.,

optB88-vdW).[9][10][11] The choice of dispersion correction scheme can significantly impact

the results, as standard schemes may overestimate interactions in ionic layered materials.[9]
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Structural Relaxation: The calculations begin with the full geometry optimization of the bulk

crystal structure to find its lowest energy state. Subsequently, an isolated monolayer is

placed in a large simulation cell (with sufficient vacuum spacing to prevent interaction

between periodic images) and is also allowed to fully relax.

Energy Calculation: Single-point energy calculations are performed on the optimized bulk

and monolayer structures to obtain the highly accurate total energies needed for the final

exfoliation energy calculation.

The following diagram illustrates the typical computational workflow.
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Caption: Computational workflow for determining exfoliation energy using DFT.

Implications and Logical Relationships
The low theoretical exfoliation energy of NiI₂ has direct and significant implications for its

practical application in scientific research. It establishes a clear logical connection between the
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material's fundamental structure and its potential for creating novel 2D devices.

The feasibility of exfoliation opens the door to investigating the rich physics of monolayer and

few-layer NiI₂, which is known to host intriguing magnetic and multiferroic properties distinct

from its bulk form.[12][13] The ability to produce high-quality 2D flakes is the first and most

critical step toward harnessing these properties for next-generation spintronic and

nanoelectronic applications.

The diagram below outlines the logical progression from crystal structure to experimental

feasibility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/367454444_Density_Functional_Theory_Studies_on_Magnetic_Manipulation_in_NiI_2_Layers
https://pubs.acs.org/doi/abs/10.1021/acsnano.0c04499
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NiI₂ Bulk Crystal
(Trigonal, R-3m)

Layered Structure with
Weak Interlayer van der Waals Forces

is a

Low Theoretical
Exfoliation Energy

(0.26 J/m²)

results in

High Feasibility of
Mechanical Exfoliation

implies

Production of
2D Monolayers &

Few-Layers

enables

Research in 2D Magnetism,
Spintronics, & Multiferroics

facilitates

Click to download full resolution via product page

Caption: Logical relationship from crystal structure to research applications.

Conclusion
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The theoretical exfoliation energy of layered NiI₂ has been calculated to be approximately 0.26

J/m², a value lower than that of graphite.[8] This finding, robustly determined through Density

Functional Theory, classifies NiI₂ as a material that can be readily exfoliated into 2D layers. The

computational protocols for determining this value are well-established, relying on the energy

difference between the bulk and monolayer forms while critically including van der Waals

corrections to accurately model the weak interlayer forces. This low exfoliation energy is a

crucial enabling factor, paving the way for extensive experimental investigation into the novel

magnetic and electronic phenomena of 2D NiI₂ for advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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nii2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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